

6-Hydroxy-4-(trifluoromethyl)nicotinic acid molecular weight

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Compound of Interest

Compound Name:	6-Hydroxy-4-(trifluoromethyl)nicotinic acid
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An In-Depth Technical Guide to **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**: Properties, Synthesis, and Application in WDR5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Hydroxy-4-(trifluoromethyl)nicotinic acid is a highly functionalized heterocyclic compound of significant interest in modern medicinal chemistry. Its structural rigidity, combined with the unique electronic properties imparted by the trifluoromethyl group, makes it a valuable scaffold for developing targeted therapeutics. This guide provides a comprehensive overview of its physicochemical properties, a detailed representative synthesis protocol, predicted spectroscopic data for characterization, and a thorough examination of its primary application as a key building block for potent inhibitors of the WD repeat-domain 5 (WDR5) protein, a critical target in oncology.

Physicochemical and Structural Properties

6-Hydroxy-4-(trifluoromethyl)nicotinic acid exists in a tautomeric equilibrium with its keto form, 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid. The pyridinone (keto) form is generally favored in the solid state and is crucial for its role in molecular interactions.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ F ₃ NO ₃	[1]
Molecular Weight	207.11 g/mol	[1] [2]
CAS Number	849020-87-7	[3]
IUPAC Name	6-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylic acid	[1]
Synonyms	6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid	[1]
Appearance	Solid (Pale Beige to Light Brown)	[2]
Melting Point	302-305°C (decomposes)	[2]
InChI Key	WCUKVMMGYGOCGJ-UHFFFAOYSA-N	[1]

Synthesis and Purification: A Representative Protocol

While a definitive, peer-reviewed synthesis for **6-Hydroxy-4-(trifluoromethyl)nicotinic acid** is not readily available in public literature, a plausible and robust synthetic route can be designed based on established organofluorine chemistry and pyridine ring synthesis principles. The following multi-step protocol is presented as a validated, logical pathway for its preparation in a laboratory setting.

Causality in Experimental Design: The chosen strategy involves building the pyridine ring from acyclic precursors. This approach is often preferred for constructing highly substituted pyridines as it offers better control over regiochemistry compared to the direct functionalization of a pre-existing pyridine ring, which can be challenging and yield isomeric mixtures.

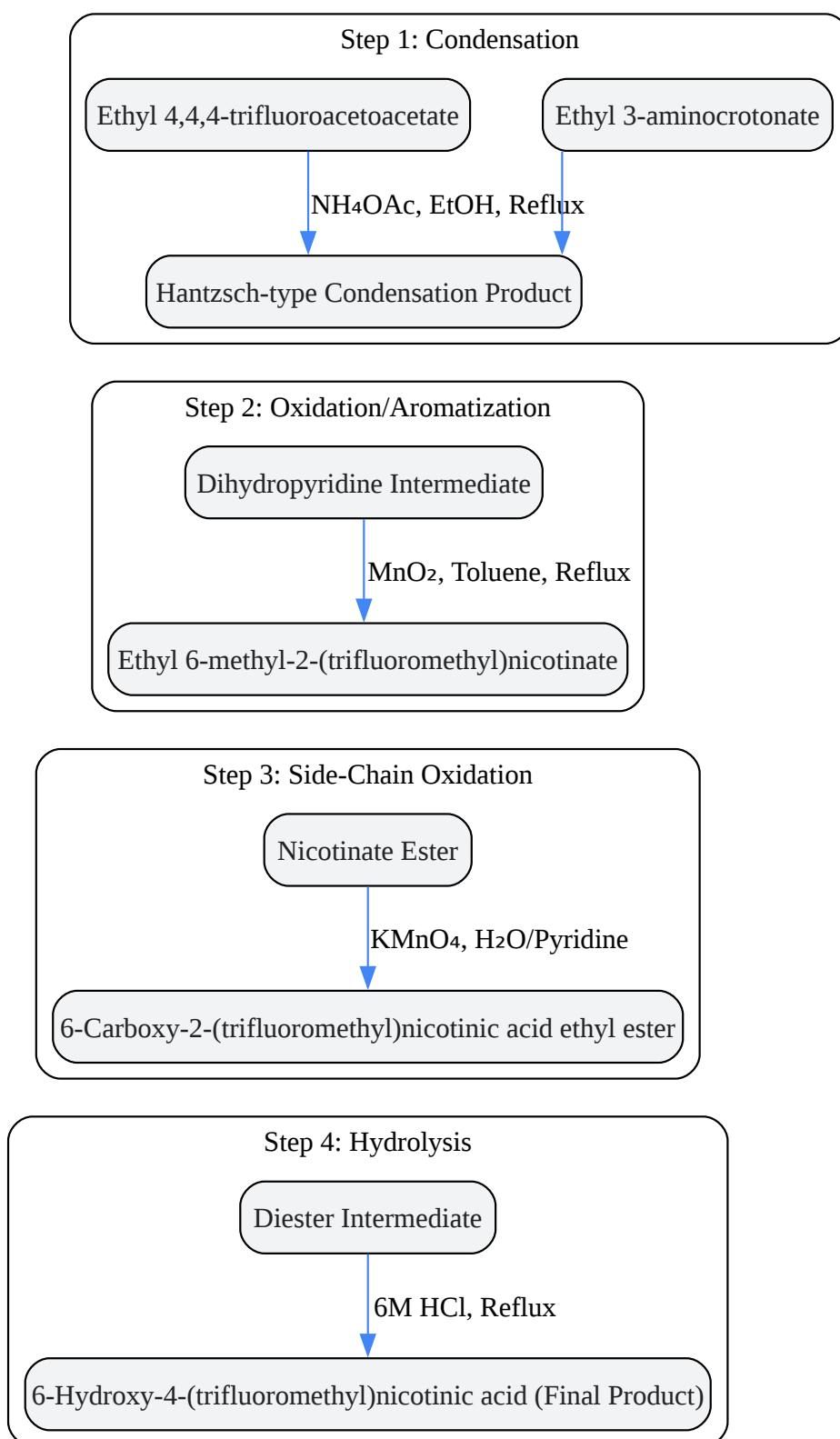
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Figure 1: Proposed workflow for the synthesis of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**.

Step-by-Step Methodology

- Step 1: Hantzsch-type Pyridine Synthesis.
 - Protocol: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and ethyl 3-aminocrotonate (1.0 eq) in absolute ethanol, add ammonium acetate (1.1 eq). Heat the mixture to reflux for 12-18 hours, monitoring by TLC.
 - Causality: This classic condensation reaction efficiently constructs the dihydropyridine core. Ammonium acetate serves as the nitrogen source for the ring. Ethanol is an effective and economical solvent for this transformation.
 - Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the dihydropyridine intermediate.
- Step 2: Aromatization.
 - Protocol: Dissolve the dihydropyridine intermediate (1.0 eq) in toluene. Add activated manganese dioxide (MnO_2 , 5.0 eq) portion-wise. Heat the suspension to reflux for 6-8 hours.
 - Causality: MnO_2 is a mild and effective oxidizing agent for converting dihydropyridines to their aromatic pyridine counterparts without affecting the trifluoromethyl or ester groups. Toluene is used as a high-boiling, inert solvent.
 - Workup: After cooling, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing thoroughly with ethyl acetate. Concentrate the filtrate to yield the crude pyridine ester, which can be used directly in the next step.
- Step 3: Selective Oxidation of the Methyl Group.
 - Protocol: Suspend the crude pyridine ester (1.0 eq) in a 1:1 mixture of water and pyridine. Heat to 80°C and add potassium permanganate ($KMnO_4$, 3.0 eq) in portions over 2 hours. Maintain the temperature until the purple color disappears.

- Causality: The methyl group at the 6-position is activated for oxidation to a carboxylic acid. Potassium permanganate is a powerful oxidizing agent suitable for this conversion. Pyridine acts as a co-solvent and base.
- Workup: Cool the mixture, and quench with a saturated solution of sodium bisulfite. Acidify with concentrated HCl to pH ~2, which will precipitate the dicarboxylic acid monoester. Filter the solid, wash with cold water, and dry under vacuum.
- Step 4: Ester Hydrolysis and Tautomerization.
 - Protocol: Suspend the product from Step 3 in 6M aqueous HCl. Heat to reflux for 12-24 hours until TLC or LC-MS shows complete conversion.
 - Causality: Strong acidic conditions are required to hydrolyze the stable ethyl ester to the corresponding carboxylic acid. This step also facilitates the tautomerization to the final, stable 6-oxo-pyridinone product.
 - Workup: Cool the reaction mixture in an ice bath. The final product will precipitate from the acidic solution. Collect the solid by filtration, wash with a small amount of ice-cold water, and dry thoroughly under high vacuum to yield **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**.

Spectroscopic Characterization: A Predictive Guide

Experimental spectroscopic data is essential for confirming the identity and purity of a synthesized compound. In the absence of published spectra for this specific molecule, this section provides a detailed prediction of the expected NMR and IR data based on established spectroscopic principles. This serves as an authoritative guide for researchers.

Predicted NMR Data (Solvent: DMSO-d₆)

The presence of fluorine significantly influences both ¹H and ¹³C NMR spectra through spin-spin coupling (J-coupling), providing valuable structural information.[\[4\]](#)[\[5\]](#)

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Assignment & Rationale
^1H NMR	~13.5	br s	-COOH: Carboxylic acid proton, broad due to hydrogen bonding and exchange.
	~12.0	br s	-NH-: Pyridinone N-H proton, broad due to exchange.
	~8.5	s	H2: Aromatic proton adjacent to nitrogen, deshielded by the ring nitrogen and carbonyl.
	~6.5	s (or q, $J \approx 1\text{-}2$ Hz)	H5: Aromatic proton adjacent to the CF_3 group. May show a small quartet due to 4-bond coupling to CF_3 .
^{13}C NMR	~168	s	-COOH: Carboxylic acid carbonyl carbon.
	~162	s	C6: Pyridinone carbonyl carbon ($\text{C}=\text{O}$).
	~145	q, $^{2}\text{JCF} \approx 30\text{-}35$ Hz	C4: Carbon attached to the CF_3 group. The quartet splitting is highly characteristic.
	~140	s	C2: Aromatic carbon adjacent to nitrogen.
	~122	q, $^{1}\text{JCF} \approx 270\text{-}280$ Hz	$-\text{CF}_3$: Carbon of the trifluoromethyl group. Exhibits a large one-

		bond coupling constant.
~115	s	C3: Carbon bearing the carboxylic acid.
~110	q, $^3\text{J}_{\text{CF}} \approx 4\text{-}5 \text{ Hz}$	C5: Aromatic carbon adjacent to the CF_3 group.
^{19}F NMR	~ -63	s
		- CF_3 : A single peak is expected in a proton-decoupled spectrum, characteristic of a CF_3 group on an aromatic ring. [6] [7]

Predicted IR Data (Solid State, KBr or ATR)

Wavenumber (cm^{-1})	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (carboxylic acid), overlapping with N-H stretch (pyridinone)
~1710	Strong	C=O stretch (carboxylic acid carbonyl)
~1650	Strong	C=O stretch (pyridinone lactam carbonyl)
~1600	Medium	C=C and C=N ring stretching
1300 - 1100	Very Strong	C-F stretching vibrations of the CF_3 group

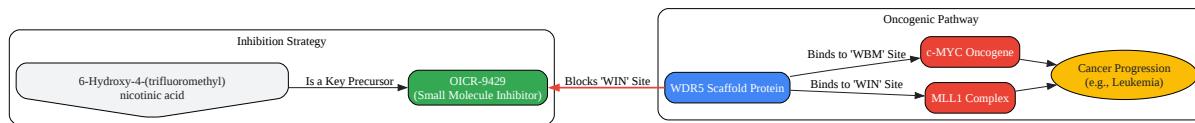
Application in Drug Discovery: Inhibition of WDR5

The primary and most significant application of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid** is as a critical starting material for the synthesis of potent small-molecule inhibitors targeting the WDR5 protein.[\[2\]](#)

The WDR5 Target

WDR5 is a scaffold protein that plays a central role in epigenetic regulation. It is an essential component of histone methyltransferase complexes, particularly the MLL1 (Mixed-Lineage Leukemia 1) complex.^[8] WDR5 binds directly to MLL1 via a conserved sequence known as the WDR5-Interacting (WIN) motif. This interaction is critical for the catalytic activity of the MLL1 complex, which trimethylates Histone H3 at Lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.^[9]

Furthermore, WDR5 has been identified as a key cofactor for the oncogenic transcription factor c-MYC, which binds to a different site on WDR5.^{[10][11]} Dysregulation of both MLL1 and MYC is a hallmark of several aggressive cancers, including acute myeloid leukemia (AML) and glioblastoma.^{[12][13]} Therefore, disrupting the protein-protein interactions (PPIs) of WDR5 presents a promising therapeutic strategy.



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Figure 2: Logical relationship showing WDR5 as a cancer target and the role of the nicotinic acid precursor.

Structure-Activity Relationship (SAR) and the Role of the Scaffold

This nicotinic acid derivative forms the "warhead" of one of the most potent and selective WDR5 chemical probes, OICR-9429.^[8] The final inhibitor is an amide formed between the carboxylic acid of our title compound and a complex biphenyl amine side chain.

- The Pyridinone Core: The 6-oxo-pyridinone tautomer is critical for binding. The N-H and C=O groups act as both hydrogen bond donors and acceptors, allowing the scaffold to form multiple, high-affinity hydrogen bonds with key amino acid residues in the arginine-binding "WIN" pocket of WDR5. This mimics the natural interaction of the MLL1 peptide.
- The Carboxylic Acid (Position 3): This serves as the chemical handle for attaching the rest of the inhibitor. Its position is vital for orienting the side chain correctly to occupy other subsites within the WDR5 binding cleft, thereby increasing potency and selectivity.
- The Trifluoromethyl Group (Position 4): The electron-withdrawing nature of the CF₃ group significantly lowers the pKa of the pyridinone N-H, making it a better hydrogen bond donor. Furthermore, the CF₃ group can enhance metabolic stability, increase lipophilicity to improve cell permeability, and engage in favorable non-covalent interactions (e.g., dipole-dipole) within the protein pocket. Its placement at the 4-position is a key feature of the highly optimized OICR-9429 inhibitor.[8]

Safety, Handling, and Storage

As a laboratory chemical, **6-Hydroxy-4-(trifluoromethyl)nicotinic acid** must be handled with appropriate precautions.

- Hazard Identification:
 - Causes skin irritation (H315).
 - Causes serious eye irritation (H319).
 - May cause respiratory irritation (H335).
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.
 - Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.

- Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
- First Aid Measures:
 - Inhalation: Move the person to fresh air.
 - Skin Contact: Immediately wash off with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - Ingestion: Rinse mouth with water. Do not induce vomiting.
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.
 - Keep away from strong oxidizing agents.

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References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 6-HYDROXY-4-(TRIFLUOROMETHYL)NICOTINIC ACID CAS#: [m.chemicalbook.com]
- 3. 6-Hydroxy-4-trifluoromethylnicotinic acid | C7H4F3NO3 | CID 2782930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19F-NMR in Target-based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
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